molecular formula C18H14ClNO4S2 B12192145 4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12192145
M. Wt: 407.9 g/mol
InChI Key: HGLFMBQGIJJERK-XNTDXEJSSA-N
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Description

4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound belonging to the class of chlorobenzenes This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps. The process begins with the preparation of the key intermediates, such as the chlorophenyl furan and the thiazolidinone derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Chlorobenzenes: Compounds containing a chlorobenzene moiety.

    Furan Derivatives: Compounds with a furan ring structure.

Uniqueness

4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is unique due to its combination of structural features, including the chlorophenyl group, furan ring, and thiazolidinone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H14ClNO4S2

Molecular Weight

407.9 g/mol

IUPAC Name

4-[(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C18H14ClNO4S2/c19-12-5-3-11(4-6-12)14-8-7-13(24-14)10-15-17(23)20(18(25)26-15)9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,21,22)/b15-10+

InChI Key

HGLFMBQGIJJERK-XNTDXEJSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)Cl

Origin of Product

United States

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